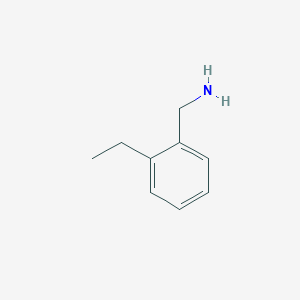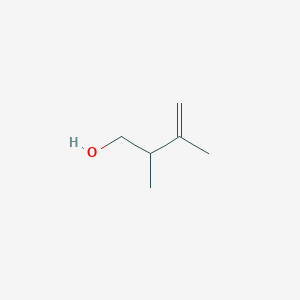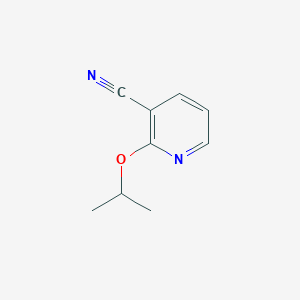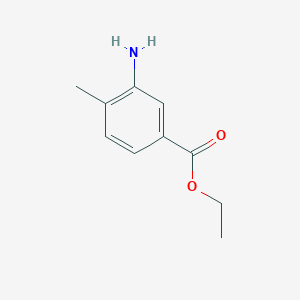
(2-Ethylphenyl)methanamine
概要
説明
(2-Ethylphenyl)methanamine is an organic compound with the molecular formula C9H13N. It is a derivative of aniline, where the phenyl group is substituted with an ethyl group at the second position and a methanamine group. This compound is a colorless to pale yellow liquid and is used in various chemical synthesis processes.
作用機序
Target of Action
(2-Ethylphenyl)methanamine is a structurally similar compound to 2-Methylphenethylamine , which is known to be a human trace amine-associated receptor 1 (TAAR1) agonist . TAAR1 is a G protein-coupled receptor that is involved in regulating neurotransmission in dopamine, norepinephrine, and serotonin neurons .
Mode of Action
As a TAAR1 agonist, this compound is expected to bind to this receptor and activate it . This activation can lead to changes in the intracellular levels of cAMP, a second messenger involved in many biological processes . .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the neurotransmitters dopamine, norepinephrine, and serotonin, given its potential role as a TAAR1 agonist . Activation of TAAR1 can lead to modulation of these neurotransmitter systems, potentially affecting mood, cognition, and other neurological functions .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb permeant, suggesting it can cross the blood-brain barrier and exert effects in the central nervous system .
Result of Action
As a potential TAAR1 agonist, it may modulate neurotransmission in dopamine, norepinephrine, and serotonin neurons . This could potentially result in changes in mood, cognition, and other neurological functions .
生化学分析
Biochemical Properties
(2-Ethylphenyl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This interaction can lead to changes in intracellular calcium levels, affecting various cellular functions such as muscle contraction, neurotransmitter release, and gene expression . Furthermore, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, its interaction with cytochrome P450 enzymes can lead to either the inhibition or enhancement of their catalytic activity, depending on the specific enzyme and the context of the interaction . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, this compound can exhibit toxic effects, including liver damage and disruption of normal cellular processes . These dose-dependent effects highlight the importance of careful dosage control in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of amines and aromatic compounds. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further participate in biochemical reactions . The compound can also influence metabolic flux by modulating the activity of key enzymes in these pathways, thereby affecting the levels of metabolites and the overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach different cellular compartments . Additionally, specific transporters and binding proteins can facilitate its movement and accumulation in certain tissues, influencing its overall distribution and localization .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular structures and organelles. It can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein and lipid synthesis . Additionally, this compound can be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are crucial for understanding the compound’s specific effects on cellular function.
準備方法
Synthetic Routes and Reaction Conditions
(2-Ethylphenyl)methanamine can be synthesized through several methods. One common method involves the reaction of (2-ethylphenyl)acetonitrile with lithium aluminum hydride (LiAlH4) in an ether solvent, followed by hydrolysis with dilute acid to yield the desired amine . Another method includes the reduction of (2-ethylphenyl)nitrobenzene using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation of (2-ethylphenyl)nitrobenzene. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions to achieve high yields and purity .
化学反応の分析
Types of Reactions
(2-Ethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (2-ethylphenyl)formamide using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to (2-ethylphenyl)methanol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: (2-Ethylphenyl)formamide.
Reduction: (2-Ethylphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Ethylphenyl)methanamine has several applications in scientific research:
類似化合物との比較
Similar Compounds
(2-Methylphenyl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethylphenyl)methanamine: Ethyl group positioned at the fourth carbon of the phenyl ring.
(2,4-Dimethylphenyl)methanamine: Two methyl groups at the second and fourth positions of the phenyl ring.
Uniqueness
(2-Ethylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific structural features are required .
特性
IUPAC Name |
(2-ethylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYXQNWIQIBLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53759-86-7 | |
| Record name | (2-ethylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)











![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)

